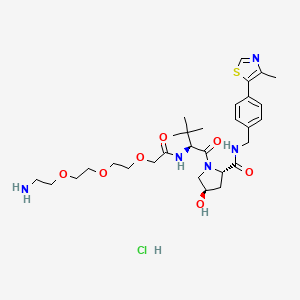

(S,R,S)-AHPC-PEG3-NH2 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYHUTRHKHRRPK-QVRKWNSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46ClN5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a key bifunctional molecule at the forefront of targeted protein degradation, a revolutionary therapeutic modality. This synthetic E3 ligase ligand-linker conjugate is integral to the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and development of novel therapeutics based on targeted protein degradation.

Core Chemical Properties

This compound, also known by synonyms such as VH032-PEG3-NH2 hydrochloride, is a well-characterized molecule. Its structure incorporates three essential components:

-

A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (arylhydroxyproline derivative) moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1]

-

A Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker enhances aqueous solubility and provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

-

A Terminal Amine: This primary amine group serves as a reactive handle for the covalent attachment of a ligand that specifically binds to the protein of interest, typically through the formation of a stable amide bond.

The hydrochloride salt form of the molecule enhances its stability and simplifies handling in experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2097971-11-2 | [1] |

| Molecular Formula | C₃₀H₄₆ClN₅O₇S | [1] |

| Molecular Weight | 656.23 g/mol | [1] |

| Purity | ≥95% - 99.01% | [1] |

| Appearance | Light yellow to brown solid |

Table 2: Physicochemical and Handling Information

| Property | Value | Reference(s) |

| Form | Powder or crystals | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in DMSO |

Mechanism of Action: The PROTAC Pathway

This compound functions as a critical building block in the assembly of a PROTAC. The PROTAC's mechanism of action is a catalytic process that leverages the cell's ubiquitin-proteasome system.

The process begins with the PROTAC molecule simultaneously binding to a target protein of interest (POI) and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The primary application of this compound is in the synthesis of PROTACs. The following sections provide a general protocol for PROTAC synthesis and subsequent evaluation of its activity.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the conjugation of this compound to a target protein ligand containing a carboxylic acid functional group.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid moiety

-

Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

-

Reaction vial and stirring apparatus

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

-

Activation of Carboxylic Acid: In a reaction vial, dissolve the target protein ligand (1 equivalent) and amide coupling reagents (e.g., HATU and HOBt, 1.1 equivalents each) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and act as a base.

-

Coupling Reaction: Add the solution of the activated carboxylic acid to the solution of (S,R,S)-AHPC-PEG3-NH2.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by LC-MS until the starting materials are consumed (typically 2-12 hours).

-

Work-up and Purification: Upon completion, quench the reaction with water and purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

General workflow for PROTAC synthesis and evaluation.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines a standard method to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.

Materials:

-

Relevant cell line expressing the target protein

-

Synthesized PROTAC

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Probe the membrane with a primary antibody for a loading control to ensure equal protein loading.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations and time points.

Conclusion

This compound is a vital research tool for the development of PROTACs, a promising new class of therapeutics. Its well-defined chemical properties and versatile reactivity make it a valuable building block for creating potent and selective protein degraders. This guide provides a foundational understanding of its characteristics and a practical framework for its application in the synthesis and evaluation of novel PROTAC molecules. As the field of targeted protein degradation continues to evolve, the utility of such well-characterized reagents will undoubtedly contribute to the advancement of new treatments for a wide range of diseases.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the structural elucidation of (S,R,S)-AHPC-PEG3-NH2 hydrochloride. This molecule is a pivotal building block in the field of targeted protein degradation, serving as a von Hippel-Lindau (VHL) E3 ligase ligand connected to a PEGylated linker with a terminal amine. Its precise chemical structure is paramount to its function in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Compound Identity and Physicochemical Properties

This compound, also known by synonyms such as VH032-PEG3-NH2 hydrochloride, is a synthetic molecule designed for use in PROTAC development.[1] The hydrochloride salt form enhances its stability and solubility, facilitating its use in various experimental settings.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2097971-11-2 | [1] |

| Molecular Formula | C₃₀H₄₆ClN₅O₇S | [1] |

| Molecular Weight | 656.23 g/mol | [1] |

| Appearance | Light yellow to brown solid | [2] |

| Purity | ≥95% - 99.01% | [1][3] |

| Storage Conditions | 2-8°C | [2] |

Spectroscopic and Chromatographic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques. While raw spectral data is proprietary to manufacturers, the expected outcomes consistent with the assigned structure are summarized below.

Table 2: Expected Analytical Data for Structural Confirmation

| Technique | Expected Outcome Consistent with Structure |

| ¹H NMR Spectroscopy | The proton NMR spectrum should exhibit distinct signals corresponding to the aromatic protons of the 4-(4-methylthiazol-5-yl)benzyl group, the characteristic protons of the hydroxyproline ring, the tert-butyl group, the polyethylene glycol (PEG) linker, and the terminal amine. The integration of these signals should be proportional to the number of protons in each respective chemical environment. The stereochemistry of the molecule would be confirmed by the coupling constants and chemical shifts of the chiral centers. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | The LC analysis should show a single major peak, indicating the purity of the compound. The mass spectrum, typically acquired using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular weight of the free base (619.77). |

| Infrared (IR) Spectroscopy | The IR spectrum should display characteristic absorption bands for the various functional groups present in the molecule. These would include N-H stretching for the amide and amine groups, C=O stretching for the amide bonds, O-H stretching for the hydroxyl group, and C-O stretching for the PEG linker. |

Experimental Protocols for Structure Elucidation

The following sections detail the generalized experimental protocols for the key analytical techniques used to verify the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used for analysis.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify all unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): To further confirm the structure, a suite of two-dimensional NMR experiments can be performed.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different molecular fragments.

-

-

-

Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed. The chemical shifts (δ), coupling constants (J), and integration values of the proton signals are compared with the expected values for the proposed structure. The 2D NMR data is used to piece together the molecular fragments and confirm the overall connectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To assess the purity of the compound and confirm its molecular weight.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape and ionization.

-

Liquid Chromatography (LC):

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used.

-

Column: A reverse-phase column (e.g., C18) is typically employed.

-

Mobile Phase: A gradient elution is commonly used, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid) over time.

-

Detection: A UV detector is used to monitor the elution of the compound from the column.

-

-

Mass Spectrometry (MS):

-

Instrumentation: The eluent from the LC system is directed into a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.

-

Data Acquisition: The mass spectrometer is set to scan a mass range that includes the expected molecular weight of the compound. High-resolution mass spectrometry can be used to determine the accurate mass and elemental composition.

-

-

Data Analysis: The LC chromatogram is analyzed to determine the retention time and purity of the compound. The mass spectrum is examined for the presence of the expected molecular ion peak. The measured mass-to-charge ratio (m/z) is compared to the theoretical value for the protonated molecule.

Visualizing Workflows and Mechanisms

Diagrams are essential for visualizing the logical flow of experiments and the biological context of the molecule.

Caption: Figure 1. A logical workflow for the synthesis and structural confirmation of this compound.

The primary application of this compound is in the construction of PROTACs. The following diagram illustrates its mechanism of action in targeted protein degradation.

Caption: Figure 2. The role of an (S,R,S)-AHPC-PEG3-NH2 based PROTAC in the targeted degradation of a protein of interest.

Conclusion

The structural elucidation of this compound is a critical quality control step that ensures its suitability for the development of potent and specific PROTACs. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive characterization of the molecule, confirming its identity, purity, and structural integrity. The detailed methodologies and expected data presented in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the confident application of this important chemical tool in their drug discovery efforts.

References

The Core Mechanism of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a prefabricated E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the involved biological pathways and workflows.

Introduction to this compound

This compound is a heterobifunctional molecule composed of three key components:

-

A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a potent and well-characterized ligand for the VHL E3 ubiquitin ligase.

-

A PEG3 Linker: A three-unit polyethylene glycol (PEG) linker provides the necessary spacing and flexibility for the PROTAC molecule to effectively bridge the target protein and the E3 ligase. The PEG composition also enhances solubility.

-

A Terminal Amine Group (NH2): This functional group serves as a reactive handle for the covalent attachment of a "warhead" – a ligand designed to bind to a specific protein of interest (POI) that is targeted for degradation. The hydrochloride salt form enhances the compound's stability and solubility for easier handling in synthetic protocols.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The central mechanism of action of a PROTAC synthesized from this compound is to induce the selective degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). This process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule, once conjugated with a warhead for a specific POI, facilitates the formation of a ternary complex, bringing the POI into close proximity with the VHL E3 ligase complex.

-

Ubiquitination: Within this ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

-

Recycling of Components: The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules. The VHL E3 ligase and ubiquitin molecules are also recycled.

Signaling Pathway

The following diagram illustrates the signaling pathway of a PROTAC utilizing the this compound-derived VHL ligand to induce target protein degradation.

Quantitative Data Analysis

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Hypothetical PROTAC-A | BRD4 | HeLa | 15 | >90 | Fictional Example |

| Hypothetical PROTAC-B | BTK | MOLM-14 | 5 | >95 | Fictional Example |

| Hypothetical PROTAC-C | KRAS G12C | H358 | 50 | ~85 | Fictional Example |

Note: The data in this table is for illustrative purposes and represents typical values seen for potent VHL-based PROTACs.

Experimental Protocols

The development and characterization of a PROTAC derived from this compound involves a series of key experiments. Below are detailed, generalized protocols for these essential assays.

PROTAC Synthesis

The following diagram outlines the general workflow for synthesizing a PROTAC using this compound.

Protocol:

-

Dissolution: Dissolve this compound (1 equivalent) and the protein of interest (POI) warhead containing a carboxylic acid functional group (1.1 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Coupling Reagent Addition: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 0.1 M HCl), a weak base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Protocol:

-

Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Protocol:

-

Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC50 value) or DMSO for a shorter time course (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or VHL overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and VHL to confirm their interaction.

Fluorescence Polarization (FP) Assay for VHL Binding

Protocol:

-

Reagents: Prepare a fluorescently labeled VHL ligand (tracer) and purified VHL protein.

-

Assay Setup: In a 384-well plate, add a fixed concentration of the VHL protein and the fluorescent tracer.

-

Compound Addition: Add serial dilutions of the PROTAC or the unconjugated this compound.

-

Incubation: Incubate the plate at room temperature for a defined period to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: The displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence polarization. Plot the change in polarization against the compound concentration to determine the binding affinity (e.g., IC50 or Kd).

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its pre-optimized VHL ligand and functionalized PEG linker streamline the drug discovery process, allowing researchers to focus on developing potent and selective warheads for their protein of interest. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols are essential for the successful development of novel therapeutics based on targeted protein degradation. The continued exploration of PROTACs synthesized from this and similar building blocks holds immense promise for addressing a wide range of diseases driven by aberrant protein function.

(S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a pivotal chemical biology tool, serving as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule consists of a high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a flexible three-unit polyethylene glycol (PEG3) linker to a reactive primary amine (NH2). This terminal amine provides a convenient conjugation point for the attachment of a target-protein-binding ligand, enabling the rapid assembly of novel PROTACs. This guide details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for synthesis and validation, and provides logical diagrams to illustrate the underlying processes involved in leveraging this compound for targeted protein degradation.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes many limitations of traditional small-molecule inhibitors. Instead of merely blocking a protein's function, this approach co-opts the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins entirely.[1]

PROTACs are the primary architects of this strategy. These chimeric molecules are composed of three distinct parts: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can be recycled to induce further degradation.[2]

The Role of this compound

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design.[3] this compound is a pre-synthesized E3 ligase ligand-linker conjugate designed to streamline PROTAC development.[4]

-

(S,R,S)-AHPC Moiety: Also known as VH032-NH2, this component is a derivative of the natural VHL substrate, HIF-1α.[5] The specific (S,R,S) stereochemistry is critical for high-affinity binding to the substrate recognition site of VHL.[6]

-

PEG3 Linker: The three-unit polyethylene glycol spacer provides flexibility and hydrophilicity, which are crucial for optimizing the formation of a productive ternary complex and can improve the physicochemical properties of the final PROTAC.[7]

-

Terminal Amine (NH2): This primary amine serves as a versatile chemical handle for covalently linking a POI ligand, typically through a stable amide bond formation with a carboxylic acid.[8]

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt to enhance its stability and solubility in common solvents used for chemical synthesis.

Mechanism of Action and Synthesis Workflow

The overarching goal of using (S,R,S)-AHPC-PEG3-NH2 is to synthesize a PROTAC that can induce the degradation of a specific target protein. The general mechanism and synthesis workflow are depicted below.

Caption: PROTAC mechanism of action from ternary complex formation to degradation.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. biocompare.com [biocompare.com]

- 8. medchemexpress.com [medchemexpress.com]

The Core Interaction: A Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride and von Hippel-Lindau (VHL) Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth examination of the interaction between a key VHL ligand, (S,R,S)-AHPC-PEG3-NH2 hydrochloride, and the VHL protein complex, offering insights into the foundational principles for developing VHL-based protein degraders.

(S,R,S)-AHPC-PEG3-NH2 is a synthetic ligand-linker conjugate that incorporates the (S,R,S)-AHPC moiety, a high-affinity binder to the VHL E3 ligase, connected to a three-unit polyethylene glycol (PEG) linker terminating in a primary amine.[1][2][3] This primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thus forming a complete PROTAC molecule.[4][5] Understanding the core interaction between the (S,R,S)-AHPC warhead and VHL is paramount for the rational design and optimization of potent and selective protein degraders.

The VHL-HIF Signaling Pathway: Nature's Degradation System

Under normal oxygen conditions (normoxia), the von Hippel-Lindau protein is a key component of a Cullin-RING E3 ubiquitin ligase complex, often referred to as CRL2^VHL^.[5][6] This complex plays a crucial role in oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[7][8] This process is initiated by the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylases (PHDs). The hydroxylated HIF-1α is then recognized and bound by VHL, leading to its polyubiquitination and destruction by the proteasome.[7][9] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which can then translocate to the nucleus and activate the transcription of genes involved in cellular adaptation to low oxygen.[7]

References

- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG3 Linker in (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Technical Guide for Advanced Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the function and significance of the three-unit polyethylene glycol (PEG3) linker within the (S,R,S)-AHPC-PEG3-NH2 hydrochloride molecule, a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the linker's impact on the physicochemical properties, biological activity, and overall efficacy of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Introduction to PROTAC Technology and the (S,R,S)-AHPC-PEG3-NH2 Building Block

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A typical PROTAC consists of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The this compound molecule is a key reagent in the synthesis of VHL-recruiting PROTACs. It is composed of three essential moieties:

-

(S,R,S)-AHPC (VH032): A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]

-

PEG3 Linker: A three-unit polyethylene glycol chain that acts as a flexible spacer.[5]

-

Terminal Amine (-NH2): A reactive functional group that enables covalent conjugation to a ligand designed to bind a specific protein of interest.[5]

The strategic combination of these components in a single, ready-to-use building block streamlines the synthesis of novel PROTACs for a multitude of therapeutic targets.

The Multifaceted Role of the PEG3 Linker

The linker is not merely a passive connector but a critical determinant of a PROTAC's pharmacological properties. The PEG3 linker in this compound offers a unique combination of flexibility and hydrophilicity that profoundly influences several key parameters.

2.1. Physicochemical Properties:

The inclusion of the PEG3 linker significantly enhances the aqueous solubility of the resulting PROTAC molecule.[6][7] This is a crucial attribute, as many target protein ligands are hydrophobic. Improved solubility can facilitate formulation and improve bioavailability. Furthermore, the hydrophilic nature of the PEG linker can influence cell permeability, a critical factor for intracellular drug efficacy.[1]

2.2. Ternary Complex Formation and Stability:

The primary function of a PROTAC is to form a stable ternary complex between the target protein and the E3 ligase. The length and flexibility of the PEG3 linker are pivotal in achieving an optimal conformation for this complex.[8] An appropriately sized linker allows the two binding moieties to adopt the necessary orientation for efficient ubiquitin transfer. However, excessive flexibility can sometimes be detrimental, leading to less stable interactions.[9]

2.3. Degradation Efficacy (DC50 and Dmax):

The efficiency of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The linker plays a crucial role in determining these values. Studies have shown that varying the PEG linker length can have a significant, and often non-linear, impact on degradation potency.[10]

Data Presentation: The Impact of Linker Composition on PROTAC Efficacy

Table 1: Degradation Efficacy of VHL-Based PROTACs with Varying Linkers

| PROTAC Name/Identifier | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC 1 | ERK5 | Aliphatic (8 atoms) | >1000 | <20 | HeLa |

| PROTAC 2 | ERK5 | Ethylene Glycol (8 atoms) | ~500 | ~50 | HeLa |

| PROTAC with 21-atom linker | TBK1 | Alkyl/Ether | 3 | 96 | Not Specified |

| MZ1 | BRD4 | PEG-based | <100 | >90 | HeLa |

| AT1 | BRD4 | PEG-based | <100 | >90 | HeLa |

Note: The data presented in this table is compiled from different research articles, and the experimental conditions may vary. Direct comparison across different studies should be made with caution.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the characterization of PROTACs synthesized using this compound.

4.1. Synthesis of a PROTAC using this compound

This protocol describes a general method for coupling the (S,R,S)-AHPC-PEG3-NH2 building block to a target protein ligand containing a carboxylic acid functionality.

-

Materials: this compound, target protein ligand with a carboxylic acid, coupling agents (e.g., HATU, HOBt), a base (e.g., DIPEA), and a solvent (e.g., DMF).

-

Procedure:

-

Dissolve the target protein ligand and this compound in DMF.

-

Add HATU, HOBt, and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction and purify the final PROTAC product by flash column chromatography.

-

4.2. Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[11]

-

Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Collect the cell lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against the target protein and a loading control.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of protein degradation.

-

4.3. Ternary Complex Formation Assays

Biophysical techniques are employed to characterize the formation and stability of the Target Protein-PROTAC-E3 Ligase ternary complex.

-

Surface Plasmon Resonance (SPR):

-

Immobilize the VHL E3 ligase on a sensor chip.

-

Inject the PROTAC to measure the binary binding affinity.

-

Inject a pre-incubated mixture of the PROTAC and the target protein to measure the ternary complex formation. The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.[3][13]

-

-

Isothermal Titration Calorimetry (ITC):

4.4. Cell Viability Assays

These assays are crucial for assessing the cytotoxic effects of the PROTAC.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[14]

-

Procedure (General):

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the PROTAC.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add the viability reagent and measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

-

Mandatory Visualizations

5.1. Signaling Pathway

Caption: Mechanism of action of a PROTAC synthesized from (S,R,S)-AHPC-PEG3-NH2.

5.2. Experimental Workflow

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Conclusion

The PEG3 linker in this compound is a critical component that significantly influences the developability and efficacy of VHL-recruiting PROTACs. Its inherent flexibility and hydrophilicity are key to optimizing solubility, cell permeability, and the formation of a productive ternary complex, ultimately leading to efficient and potent target protein degradation. A thorough understanding and empirical evaluation of the linker's properties, as outlined in this guide, are paramount for the successful design and development of next-generation targeted protein degraders.

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. mdpi.com [mdpi.com]

- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a crucial chemical tool in the rapidly evolving field of targeted protein degradation. Specifically, it serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a three-unit polyethylene glycol (PEG) linker terminating in a primary amine. This trifunctional architecture makes it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). They achieve this by simultaneously binding to both an E3 ligase and a target protein, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome. The this compound provides the VHL-binding "head" and a flexible, hydrophilic linker with a reactive handle for conjugation to a ligand for the target protein.

This technical guide provides an in-depth overview of this compound, including its synonyms, chemical properties, and its application in the synthesis and evaluation of PROTACs.

Synonyms and Alternative Names

A clear understanding of the nomenclature for this compound is essential for navigating scientific literature and chemical supplier catalogs. The following table summarizes the known synonyms and alternative names for this compound.

| Type | Name/Identifier |

| Full Chemical Name | (2S,4R)-1-((S)-14-Amino-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride[1] |

| Common Synonyms | VH032-PEG3-NH2 hydrochloride[2][3][4] |

| VHL Ligand-Linker Conjugates 1 (hydrochloride)[2][3][4] | |

| E3 ligase Ligand-Linker Conjugates 5[2][3][4][5] | |

| Alternative Forms | (S,R,S)-AHPC-PEG3-NH2 (free base)[6] |

| (S,R,S)-AHPC-PEG3-NH2 dihydrochloride[7] | |

| CAS Number | 2097971-11-2[1][2] |

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C30H46ClN5O7S[2] |

| Molecular Weight | 656.23 g/mol [2] |

| Appearance | Powder or crystals |

| Purity | Typically ≥95% |

| Storage | 2-8°C[1] |

Mechanism of Action in PROTACs

The core function of this compound is to serve as a building block for PROTACs that recruit the VHL E3 ligase. The general mechanism of action for a PROTAC synthesized from this linker is depicted in the following signaling pathway diagram.

Experimental Protocols

PROTAC Synthesis via Amide Coupling

The terminal amine of this compound provides a convenient point of attachment for a ligand of interest (LOI) that contains a carboxylic acid functional group. The following is a general protocol for the synthesis of a PROTAC via amide bond formation.

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand of interest (LOI-COOH)

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: In a clean, dry reaction vessel, dissolve the LOI-COOH (1.0 equivalent) and the amide coupling reagent (1.1 equivalents) in the anhydrous solvent.

-

Activation: Add the organic base (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of this compound (1.0 equivalent) and the organic base (1.0 equivalent) in the anhydrous solvent to the activated LOI-COOH mixture.

-

Reaction: Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as preparative HPLC, to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.

Cellular Assay for PROTAC-mediated Protein Degradation (Western Blot)

Western blotting is a standard technique to assess the degradation of a target protein in cells treated with a PROTAC. The following protocol outlines a typical workflow for a dose-response and time-course experiment.

Materials:

-

Cell line expressing the protein of interest

-

Cell culture reagents

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, optional control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

PROTAC Treatment:

-

Dose-Response: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Time-Course: Treat the cells with a fixed concentration of the PROTAC (e.g., the concentration that gives maximal degradation from the dose-response experiment) for various time points (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein quantification assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Data Acquisition and Analysis:

-

Acquire the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the results to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation).

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a PROTAC using this compound.

Conclusion

This compound is a versatile and indispensable tool for researchers engaged in the design and development of PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a flexible, functionalized PEG linker, facilitates the rational construction of novel protein degraders. The experimental protocols and workflows outlined in this guide provide a solid foundation for the synthesis and cellular evaluation of PROTACs derived from this key building block, empowering scientists to advance the frontiers of targeted protein degradation and unlock new therapeutic possibilities.

References

- 1. StarrLab - Quantification of protein bands using densitometry [sites.google.com]

- 2. benchchem.com [benchchem.com]

- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

(S,R,S)-AHPC-PEG3-NH2 Hydrochloride for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs).[1] A key component in the design of effective PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most widely used E3 ligases in PROTAC development is the von Hippel-Lindau (VHL) E3 ligase.[2][3]

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG3-NH2 hydrochloride, a pre-synthesized building block designed to streamline the development of VHL-recruiting PROTACs.[4][5] It incorporates the high-affinity (S,R,S)-AHPC ligand for VHL, a flexible three-unit polyethylene glycol (PEG3) linker, and a terminal primary amine for convenient conjugation to a target protein ligand.[4][5] This guide will delve into the core principles of PROTAC technology, provide detailed experimental protocols, present quantitative data for VHL-based PROTACs, and visualize the key signaling pathways and experimental workflows involved.

Core Concepts of PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The fundamental mechanism of action involves the PROTAC simultaneously binding to both the POI and an E3 ligase, thereby forming a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[6] A key advantage of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule.[7]

This compound is a crucial tool for researchers developing VHL-based PROTACs. The (S,R,S)-AHPC moiety is a potent ligand for the VHL E3 ligase, ensuring efficient recruitment of the degradation machinery.[8] The PEG3 linker provides optimal spacing and flexibility to facilitate the formation of a stable and productive ternary complex.[9] The terminal amine (NH2) group serves as a versatile chemical handle for coupling with a variety of POI ligands, typically those containing a carboxylic acid or an activated ester.[10]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C30H46ClN5O7S |

| Molecular Weight | 656.23 g/mol |

| CAS Number | 2097971-11-2 |

| Appearance | Light yellow to brown solid |

| Purity | ≥95% |

| Solubility | Soluble in DMSO |

| Storage | 2-8°C |

Data sourced from various suppliers.[11][12][13]

Data Presentation: Efficacy of VHL-Recruiting PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes quantitative data for a selection of VHL-recruiting PROTACs targeting various proteins. While not all examples utilize the exact PEG3 linker, they feature similar PEG or alkyl linkers and the (S,R,S)-AHPC core, illustrating the impact of the target and linker on degradation potency.

| PROTAC | Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| ARCC-4 | Androgen Receptor (AR) | PEG/Alkyl | VCaP | 5 | ~98 |

| ARD-266 | Androgen Receptor (AR) | PEG/Alkyl | LNCaP | 1 | >95 |

| LC-2 | KRAS G12C | PEG/Alkyl | MIA PaCa-2 | ~760 | Not specified |

| MT-802 | Bruton's Tyrosine Kinase (BTK) | PEG/Alkyl | MOLM-14 | <1 | >99 |

| Compound 7 | HDAC1 / HDAC3 | PEG/Alkyl | HCT116 | 910 / 640 | Not specified |

| Compound 9 | HDAC1 / HDAC3 | PEG/Alkyl | HCT116 | 550 / 530 | Not specified |

This table is a compilation of data from multiple sources for illustrative purposes.[1][5][14][15]

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general method for the coupling of this compound to a POI ligand containing a carboxylic acid functionality.

Materials:

-

This compound

-

POI ligand with a carboxylic acid

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate vial, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and act as a base for the coupling reaction.

-

Add the (S,R,S)-AHPC-PEG3-NH2 solution to the activated POI ligand solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.

-

Upon completion, quench the reaction by adding water.

-

Purify the crude product by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with a primary antibody for a loading control.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control for each sample. Calculate the percentage of degradation relative to the vehicle-treated control.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation

This protocol provides a framework for assessing the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

Materials:

-

Recombinant tagged target protein (e.g., His-tagged)

-

Recombinant tagged VHL E3 ligase complex (e.g., GST-tagged)

-

PROTAC of interest

-

HTRF donor-labeled anti-tag antibody (e.g., anti-His-LanthaScreen Tb)

-

HTRF acceptor-labeled anti-tag antibody (e.g., anti-GST-d2)

-

Assay buffer

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the PROTAC in assay buffer.

-

Prepare solutions of the tagged target protein and tagged VHL E3 ligase complex in assay buffer.

-

Prepare solutions of the donor and acceptor HTRF antibodies in assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add a small volume of the PROTAC dilutions to the appropriate wells.

-

Add the tagged target protein to all wells.

-

Add the tagged VHL E3 ligase complex to all wells.

-

Add the donor and acceptor HTRF antibodies to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.

-

-

Signal Detection:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor signal / donor signal).

-

Plot the HTRF ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation. The decrease in signal at higher concentrations is known as the "hook effect," where binary complexes (Target-PROTAC and E3-PROTAC) predominate.

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

This compound is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its pre-synthesized nature, incorporating a high-affinity VHL ligand and a flexible linker with a reactive handle, significantly accelerates the design-synthesis-testing cycle of novel protein degraders. This guide has provided a comprehensive overview of its application in PROTAC technology, including detailed experimental protocols, representative efficacy data, and visualizations of relevant biological pathways and experimental workflows. By leveraging such well-characterized chemical tools, researchers can more efficiently explore the vast potential of targeted protein degradation for the development of next-generation therapeutics.

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Androgen-receptor signalling in normal prostate and PCa [pfocr.wikipathways.org]

- 7. researchgate.net [researchgate.net]

- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. MAPK -Ras pathway | PPTX [slideshare.net]

- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]

- 13. lifesensors.com [lifesensors.com]

- 14. Androgen receptor - Wikipedia [en.wikipedia.org]

- 15. cdn-links.lww.com [cdn-links.lww.com]

An In-depth Technical Guide to the Basic Principles of Using (S,R,S)-AHPC-PEG3-NH2 Hydrochloride

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a crucial chemical tool for researchers in drug discovery and chemical biology. It is not an active drug itself, but rather a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[] This guide provides an in-depth overview of its core principles, applications, and the experimental methodologies associated with its use.

This molecule is an E3 ligase ligand-linker conjugate.[2][3] It consists of three key components:

-

A VHL Ligand ((S,R,S)-AHPC): This portion, also known as VH032, is a potent binder to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized ligases in PROTAC development.[4][5][6]

-

A PEG3 Linker: A three-unit polyethylene glycol linker that provides flexibility and optimal spacing between the two ends of the final PROTAC molecule. The linker's length and composition are critical for the efficacy of the resulting degrader.[7][8]

-

A Terminal Amine (NH2): A reactive primary amine group that serves as a conjugation point for attaching a ligand that binds to a specific protein of interest (POI).[][8]

The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling in experimental settings.[9]

Core Principle: The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[10][11] A PROTAC synthesized using (S,R,S)-AHPC-PEG3-NH2 functions by physically bringing a target protein into close proximity with the VHL E3 ligase.

This induced proximity facilitates the formation of a key ternary complex (Target Protein-PROTAC-VHL E3 Ligase).[7][11] Once this complex is formed, the E3 ligase tags the target protein with ubiquitin molecules. This polyubiquitination acts as a molecular flag, marking the protein for degradation by the 26S proteasome.[11][12] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[11]

References

- 2. (S,R,S)-AHPC-PEG3-NH2 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S,R,S)-AHPC-PEG3-NH2 = 95 2097971-11-2 [sigmaaldrich.com]

- 9. This compound [myskinrecipes.com]

- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of PROTACs Using (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the bifunctional linker (S,R,S)-AHPC-PEG3-NH2 hydrochloride. This reagent is a key building block in the development of targeted protein degraders, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible 3-unit polyethylene glycol (PEG) linker with a terminal amine for conjugation to a target protein ligand.

This compound is a pre-synthesized E3 ligase ligand-linker conjugate.[1][2][3][4] This simplifies the PROTAC development process by providing a readily available fragment for coupling with a ligand of a protein of interest (POI). The (S,R,S)-AHPC moiety serves as a potent VHL ligand, while the PEG3 linker enhances solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6] The terminal primary amine allows for straightforward amide bond formation with a carboxylic acid-functionalized target protein ligand.[]

PROTAC Technology Overview

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[8][9][10][11] They consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][8][10][11] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][11][12]

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC synthesized with this compound involves the recruitment of the VHL E3 ligase to a specific protein of interest, leading to its degradation. This process is illustrated in the following diagram.

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of PROTACs using this compound. Optimization of reaction conditions may be necessary depending on the specific properties of the target protein ligand.

Protocol 1: Amide Coupling of (S,R,S)-AHPC-PEG3-NH2 with a Carboxylic Acid-Functionalized Target Ligand

This protocol describes the standard procedure for conjugating the linker-E3 ligase ligand with a ligand for the protein of interest that contains a carboxylic acid moiety.

Materials:

-

This compound

-

Carboxylic acid-functionalized target protein ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reverse-phase HPLC for purification

-

LC-MS (Liquid Chromatography-Mass Spectrometry) for analysis

-

NMR (Nuclear Magnetic Resonance) spectrometer for structural confirmation

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.

-

Add the solution of (S,R,S)-AHPC-PEG3-NH2 and DIPEA to the activated target ligand solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Caption: Workflow for amide coupling synthesis of a PROTAC.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

-

Synthesized PROTAC

-

Cell line expressing the target protein

-

Cell culture medium and supplements

-

DMSO (Dimethyl sulfoxide)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Prepare stock solutions of the synthesized PROTAC in DMSO.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using a chemiluminescence imaging system.

-